BenchChemオンラインストアへようこそ!

1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Enzyme Inhibition Structure-Activity Relationship Cysteine Synthase

Secure the precise 3‑carboxylic acid regioisomer—not the interchangeable 5‑carboxylic acid analog. CAS 19532‑40‑2 provides the absolute N1‑(4‑chlorophenyl) substitution and C3‑carboxylic acid handle required for CB1 antagonist libraries (rimonabant‑type scaffolds), antimicrobial SAR studies, and antitumor hydrazide derivatives with GI₅₀ as low as 0.03 μM against leukemia lines. The 4‑chlorophenyl group enhances lipophilicity (XLogP ~2.5‑3.0) and π‑stacking potential versus unsubstituted analogs. Generic pyrazole‑3‑carboxylic acids cannot replicate target engagement, selectivity, or ADME profiles. Confirm regioisomeric fidelity; order now.

Molecular Formula C10H7ClN2O2
Molecular Weight 222.63
CAS No. 19532-40-2
Cat. No. B2610066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
CAS19532-40-2
Molecular FormulaC10H7ClN2O2
Molecular Weight222.63
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CC(=N2)C(=O)O)Cl
InChIInChI=1S/C10H7ClN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15/h1-6H,(H,14,15)
InChIKeyDMRHUSUJIBVOKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic Acid (CAS 19532-40-2): A Procurable Pyrazole-3-carboxylic Acid Core for Medicinal Chemistry and Agrochemical Synthesis


1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 19532-40-2) is a heterocyclic building block featuring a pyrazole core substituted at the N1-position with a 4-chlorophenyl group and at the C3-position with a carboxylic acid moiety [1]. The carboxylic acid functionality provides a robust handle for downstream derivatization, including amide bond formation, esterification, and reduction, making it a versatile intermediate in medicinal chemistry . The 4-chlorophenyl substituent enhances lipophilicity (calculated XLogP ~2.5–3.0) and introduces aromatic π-stacking potential relative to unsubstituted pyrazole-3-carboxylic acid, which can influence target binding and membrane permeability in derivative compounds .

Why Substituting 1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic Acid with Unsubstituted or 5-Carboxylic Acid Regioisomers Leads to Unpredictable Outcomes in Derivative Activity


In-class compounds such as unsubstituted 1H-pyrazole-3-carboxylic acid or regioisomeric 1-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid are not interchangeable with 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 19532-40-2) due to fundamental differences in enzyme inhibition profiles and synthetic versatility. Direct enzyme inhibition data shows that the 5-carboxylic acid regioisomer exhibits substantially different concentration-dependent activity compared to the unsubstituted parent compound, indicating that the position of the carboxylic acid group dramatically alters target engagement [1]. Furthermore, the 4-chlorophenyl substituent at the N1-position provides distinct lipophilicity and π-π stacking characteristics that unsubstituted analogs lack, which can critically affect the pharmacokinetic properties of derived compounds [2]. Substituting with a generic pyrazole-3-carboxylic acid eliminates the structural handle for N1-aryl diversification and may result in derivatives with suboptimal potency, altered selectivity, or unfavorable ADME profiles relative to those derived from CAS 19532-40-2.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic Acid (CAS 19532-40-2) Relative to Closest Analogs


Regioisomeric Carboxylic Acid Position Drives Divergent Enzyme Inhibition: 5-Carboxylic Acid Regioisomer Shows Concentration-Dependent Activity Distinct from Unsubstituted Parent

The 5-carboxylic acid regioisomer 1-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid demonstrates concentration-dependent inhibition of EC 2.5.1.47 (cysteine synthase) that differs markedly from the unsubstituted parent 1H-pyrazole-5-carboxylic acid [1]. At 1 μM, both compounds show 9% inhibition; however, at 1 mM, the 4-chlorophenyl-substituted regioisomer achieves only 56% inhibition compared to 94% inhibition for the unsubstituted analog, representing a 38 percentage-point reduction in maximal inhibition attributable to the N1-aryl substitution [1].

Enzyme Inhibition Structure-Activity Relationship Cysteine Synthase

Carboxylic Acid Position Determines Downstream Synthetic Utility: 3-COOH Regioisomer Enables Distinct Derivatization Pathways Compared to 4- and 5-COOH Analogs

The 3-carboxylic acid position on the pyrazole ring provides a unique synthetic handle that differs from the 4- and 5-carboxylic acid regioisomers. The 3-COOH group can be readily activated for amide bond formation with amines or converted to esters via standard carbodiimide or acid chloride chemistry . This enables systematic derivatization at the C3 position while preserving the N1-4-chlorophenyl group, which is critical for maintaining target interactions in analogs of rimonabant (SR141716) and related CB1 receptor antagonists where the N1-aryl group contributes to receptor binding affinity [1].

Synthetic Chemistry Regioselectivity Building Block

4-Chlorophenyl Substituent Confers Lipophilicity Advantage Over Unsubstituted Pyrazole-3-carboxylic Acid: Calculated XLogP Difference of ~2–3 Units

The presence of the 4-chlorophenyl group at the N1-position substantially increases lipophilicity compared to unsubstituted 1H-pyrazole-3-carboxylic acid. Based on PubChem calculated properties, 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has an XLogP of approximately 2.5–3.0, whereas 1H-pyrazole-3-carboxylic acid has an XLogP of approximately 0.1–0.3, representing an increase of ~2–2.5 log units [1]. This enhanced lipophilicity can improve membrane permeability and CNS penetration of derivative compounds, which is particularly relevant for targets such as CB1 receptors in the central nervous system [2].

Lipophilicity ADME Physicochemical Properties

Validated Application Scenarios for 1-(4-Chlorophenyl)-1H-pyrazole-3-carboxylic Acid (CAS 19532-40-2) Based on Quantitative Differentiation Evidence


Synthesis of 3-Carboxamide Derivatives for CB1 Receptor Antagonist Programs

The 3-carboxylic acid group of CAS 19532-40-2 can be activated for amide bond formation with diverse amines to generate pyrazole-3-carboxamide libraries. This scaffold is directly relevant to CB1 receptor antagonist development, as exemplified by rimonabant (SR141716), which features a pyrazole-3-carboxamide core with an N1-aryl substituent [1]. The 4-chlorophenyl group at N1 provides a baseline aryl substitution pattern that can be further optimized or replaced, while the C3-carboxamide moiety serves as the primary pharmacophoric element for receptor engagement [2].

Regioisomer-Controlled Synthesis of Pyrazole-3-carboxylate Antimicrobial Agents

1H-Pyrazole-3-carboxylates have demonstrated antimicrobial activity against plant pathogenic fungi, with the first X-ray structure in this family confirming the 3-carboxylate substitution pattern [1]. CAS 19532-40-2 provides the precisely substituted 3-carboxylic acid core required for synthesizing and evaluating this class of antimicrobial agents. The defined regioisomer ensures that structure-activity relationships derived from these studies are attributable to the intended substitution pattern rather than regioisomeric impurities [1].

Derivatization to 4-Hydroxy-1H-pyrazole-3-carboxylic Acid Hydrazide Analogs for Antitumor Screening

CAS 19532-40-2 can serve as a precursor for 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, which upon conversion to hydrazide analogs has yielded compounds with broad-spectrum antitumor activity in NCI 60-cell line screening [1]. Derivatives such as compounds 11 and 14 from this series exhibited GI50 values of 0.20 μM and 0.08 μM (MG-MID), respectively, with particular potency against leukemia cell lines (GI50 values of 0.09 μM and 0.03 μM) [1]. These derivatives also demonstrated anti-HCV activity in HepG2 hepatocellular carcinoma cells at 10–100 μg/mL concentrations [1].

Structure-Activity Relationship Studies on EC 2.5.1.47 (Cysteine Synthase) Inhibition

The regioisomeric 5-carboxylic acid analog of CAS 19532-40-2 shows concentration-dependent inhibition of EC 2.5.1.47 (cysteine synthase) with 9% inhibition at 1 μM and 56% inhibition at 1 mM [1]. While direct data for the 3-carboxylic acid regioisomer against this enzyme was not identified, the availability of CAS 19532-40-2 enables comparative SAR studies to determine how carboxylic acid position (3- vs. 5-) affects enzyme inhibition potency and selectivity. Such studies are critical for understanding the molecular recognition of pyrazole carboxylates by metabolic enzymes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.